1,2,7-Trichlorodibenzo-p-dioxin
Overview
Description
1,2,7-Trichlorodibenzo-p-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . They are known for their structural complexity and significant environmental and health impacts.
Preparation Methods
1,2,7-Trichlorodibenzo-p-dioxin is typically produced unintentionally as a by-product during the manufacture of chlorinated phenolic compounds, the bleaching of pulp, and the incineration of chlorine-containing organic materials . The synthetic routes involve the chlorination of dibenzo-p-dioxin under controlled conditions. Industrial production methods often involve high-temperature processes that facilitate the formation of these compounds as by-products .
Chemical Reactions Analysis
1,2,7-Trichlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Reduction: This process involves the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups, leading to the formation of different derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,7-Trichlorodibenzo-p-dioxin has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,7-Trichlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a transcription factor that regulates the expression of multiple genes involved in xenobiotic metabolism . This interaction leads to various biochemical and toxic effects, including the induction of phase I and II xenobiotic-metabolizing enzymes .
Comparison with Similar Compounds
1,2,7-Trichlorodibenzo-p-dioxin is similar to other chlorinated dibenzo-p-dioxins, such as:
- 1,2,3-Trichlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
These compounds share similar structural features and environmental persistence but differ in their chlorination patterns and toxicological profiles . The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical reactivity and biological effects .
Properties
IUPAC Name |
1,2,7-trichlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-1-3-8-10(5-6)16-9-4-2-7(14)11(15)12(9)17-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMXDWFPQSYEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231664 | |
Record name | 1,2,7-Trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82291-30-3 | |
Record name | 1,2,7-Trichlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,7-Trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,7-TRICHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99895HO98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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